molecular formula C13H12O4S B6380113 Methyl 4-(4-hydroxy-3-methoxyphenyl)thiophene-2-carboxylate CAS No. 1262001-46-6

Methyl 4-(4-hydroxy-3-methoxyphenyl)thiophene-2-carboxylate

Cat. No.: B6380113
CAS No.: 1262001-46-6
M. Wt: 264.30 g/mol
InChI Key: XHMHPAAGNGSRSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-hydroxy-3-methoxyphenyl)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and material science .

Properties

IUPAC Name

methyl 4-(4-hydroxy-3-methoxyphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4S/c1-16-11-5-8(3-4-10(11)14)9-6-12(18-7-9)13(15)17-2/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMHPAAGNGSRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CSC(=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685667
Record name Methyl 4-(4-hydroxy-3-methoxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262001-46-6
Record name Methyl 4-(4-hydroxy-3-methoxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 4-(4-hydroxy-3-methoxyphenyl)thiophene-2-carboxylate, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as the sulfurizing agent .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-hydroxy-3-methoxyphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 4-(4-hydroxy-3-methoxyphenyl)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(4-hydroxy-3-methoxyphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate
  • Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
  • 2-Butylthiophene
  • 2-Octylthiophene

Uniqueness

Methyl 4-(4-hydroxy-3-methoxyphenyl)thiophene-2-carboxylate is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar thiophene derivatives and may contribute to its specific applications and effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.